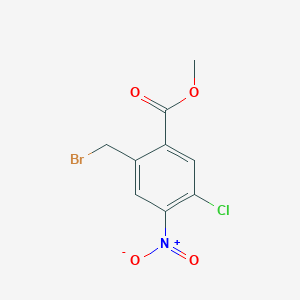

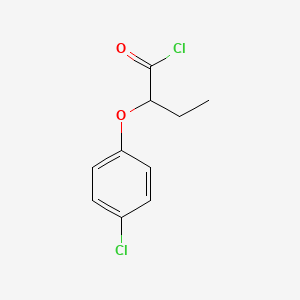

甲酸甲酯2-(溴甲基)-5-氯-4-硝基苯甲酸酯

描述

Synthesis Analysis

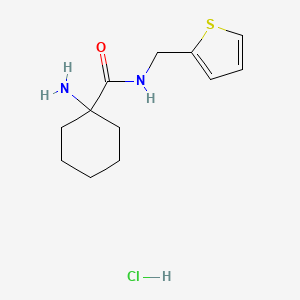

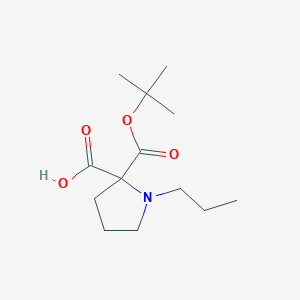

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate can be synthesized through the reaction of 4-chlorophenacyl bromide with 2-methylbenzoic acid in the presence of potassium or sodium carbonate in DMF medium at room temperature. The structure of the synthesized compound is confirmed through IR and single-crystal X-ray diffraction studies. This synthesis process highlights the compound's role as an intermediary in forming complex organic structures (Kumar et al., 2014).

Molecular Structure Analysis

The molecular structure of methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate has been extensively analyzed using Fourier-transform infrared spectroscopy (FT-IR), hyperpolarizability, Natural Bond Orbital (NBO) analysis, and HOMO and LUMO analysis. These studies reveal the vibrational wavenumbers, the charge transfer within the molecule, and the stability arising from hyper-conjugative interactions and charge delocalization, providing insights into the electronic properties of the molecule (Kumar et al., 2014).

科学研究应用

分析方法的发展:Gaddam等人(2020年)的研究强调了甲基2-(溴甲基)-4-硝基苯甲酸酯在高效液相色谱(HPLC)方法的开发和验证中的应用。该方法用于检测和定量鲁米那替德中的致突变杂质,这是一种重要的药物化合物 (Gaddam et al., 2020)。

化合物合成:Yi-fen等人(2010年)描述了类似化合物在合成杀虫剂氯氟氰菊酯中的应用。这涉及从3-甲基-2-硝基苯甲酸开始的一系列化学反应,展示了这些化合物在合成复杂分子中的实用性 (Yi-fen et al., 2010)。

残留分析:Alder等人(1978年)利用这种化合物的衍生物,甲基5-[2-氯-4-(三氟甲基)苯氧基]-2-硝基苯甲酸酯,用于测定大豆、土壤和牛奶等样品中的农药残留。这展示了该化合物在环境和食品安全分析中的作用 (Alder et al., 1978)。

晶体学和分子结构分析:Pramanik等人(2019年)对各种苯甲酸衍生物的晶体结构进行了研究,包括4-溴-2-硝基苯甲酸。这项研究有助于理解这些化合物的分子间相互作用和电子结构,这对材料科学和药物化学至关重要 (Pramanik et al., 2019)。

在药物合成中的应用:Kanamarlapudi等人(1974年)等多项研究探讨了相关溴甲基化合物在合成抗雌激素类药物中的应用。这展示了该化合物在药物化学中的重要性 (Kanamarlapudi et al., 1974)。

作用机制

Target of Action

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate is a complex organic compoundSimilar compounds have been known to target proteins like cereblon (crbn), which is targeted by a class of immunomodulatory drugs .

Mode of Action

It’s worth noting that bromomethyl groups are often involved in various organic reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .

Biochemical Pathways

For instance, Cereblon modulators can affect the TNF, IL-6, VEGF, NF-kB pathways .

Pharmacokinetics

Similar compounds have been known to have poor solubility in water and poor absorption from the intestines .

Result of Action

Similar compounds have been known to have anti-inflammatory properties and can inhibit tumor necrosis factor-alpha (tnf-α) .

Action Environment

It’s worth noting that the stability and efficacy of similar compounds can be affected by factors such as temperature, ph, and the presence of other compounds .

安全和危害

Like many organic compounds, this substance could potentially be hazardous. Risks might include flammability, toxicity, and reactivity with other substances. Proper safety precautions should be taken when handling this compound, including the use of personal protective equipment and adequate ventilation .

未来方向

属性

IUPAC Name |

methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO4/c1-16-9(13)6-3-7(11)8(12(14)15)2-5(6)4-10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZYBIJGZZQMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1CBr)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(bromomethyl)-5-chloro-4-nitrobenzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[3-(4-fluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2489339.png)

![6-Tert-butyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2489340.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2489344.png)

![Tert-butyl 5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2489354.png)

![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide](/img/structure/B2489355.png)